Cedrol

描述

This compound has been reported in Mappianthus iodoides, Basella alba, and other organisms with data available.

a cyclic terpenoid from cedarwood oil; 8-epithis compound is an epime

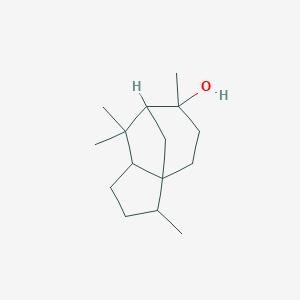

Structure

2D Structure

属性

IUPAC Name |

(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-OGMFBOKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC[C@@]([C@H](C3)C2(C)C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041269 |

Source

|

| Record name | (+)-Cedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow green solid; Sweet fruity cedar-like aroma |

Source

|

| Record name | (+)-Cedrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

286 °C |

Source

|

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzyl benzoate, slightly soluble in glycol and mineral oil, Soluble in 11 parts of 95% alcohol, Slightly soluble in water, Soluble (in ethanol) |

Source

|

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Cedrol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2008/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9479 g/cu cm at 90 °C |

Source

|

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute methanol, Colorless crystals | |

CAS No. |

77-53-2 |

Source

|

| Record name | (+)-Cedrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cedrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cedrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Cedrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZM9703BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C |

Source

|

| Record name | Cedrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the natural sources of cedrol

An In-Depth Technical Guide to the Natural Sources of Cedrol

Introduction

This compound (C₁₅H₂₆O) is a naturally occurring, tricyclic sesquiterpene alcohol valued for its characteristic woody and sweet aroma.[1] It is a significant component in the essential oils of various coniferous trees and is utilized extensively in the fragrance industry as a fixative and an aromatic ingredient.[1][2] Beyond its olfactory properties, this compound has garnered scientific interest for its diverse pharmacological activities, including antiseptic, anti-inflammatory, sedative, and anxiolytic effects.[3][4][5] This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic and biological signaling pathways.

Primary Natural Sources of this compound

This compound is predominantly found in the essential oils of conifers, particularly within the Cupressaceae family. The genera Juniperus (juniper) and Cupressus (cypress) are the most significant natural sources.[2][3][4]

-

Juniperus virginiana (Eastern Red Cedar): Native to eastern North America, this species is a principal source for commercial cedarwood oil.[2][6] The essential oil extracted from its wood is rich in this compound.[5][7]

-

Cupressus funebris (Chinese Weeping Cypress): This species is the traditional botanical source for Chinese cedarwood oil.[8][9][10] The this compound content can be particularly high in the wood of this tree.[11]

-

Juniperus mexicana (Texas Cedar): The essential oil derived from this species, often referred to as Texas cedarwood oil, is another major commercial source of this compound.[3][4][12]

-

Other Sources: this compound has also been identified in other plants, including Origanum onites (a relative of oregano) and Euphorbia fischeriana.[4][12][13] While commercial Chinese cedarwood oil is officially derived from Cupressus funebris, studies suggest that due to variations in supply, woods from other Cupressaceae species, such as Juniperus chinensis and Platycladus orientalis, may also be utilized in its production.[9][14]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific part of the plant used for extraction, geographical location, and the extraction method employed. The following table summarizes reported this compound concentrations in the essential oils of its primary sources.

| Natural Source | Plant Part | This compound Concentration (%) | References |

| Juniperus virginiana (Virginia Cedarwood) | Wood | 15.8 - 32% | [4][5][12] |

| Wood | 15 - 20% | [2] | |

| Wood | 3 - 14% | [15] | |

| Juniperus mexicana (Texas Cedarwood) | Wood | ~19% | [4][12] |

| Wood | up to 20% | [15] | |

| Cupressus funebris (Chinese Cedarwood) | Wood | 1.7 - 23.4% | [9][14] |

| Wood | 7.6% | [10] | |

| Trunk | 38.0% | [11] | |

| Branches | 14.6% | [11] | |

| Bark | 9.7% | [11] | |

| Juniperus seravschanica | Cones | 16.8% | [16] |

Experimental Protocols

Extraction Methodologies

The extraction of this compound from its natural sources is primarily achieved through the isolation of essential oils, followed by purification steps if high-purity this compound is desired.

4.1.1 Steam Distillation

This is the most common method for extracting cedarwood oil.

-

Principle: Steam is passed through the raw plant material (typically wood shavings or chips). The steam volatilizes the aromatic compounds, including this compound. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated from the hydrosol.

-

Protocol Outline:

-

Preparation: The heartwood of the source species (e.g., Juniperus virginiana) is mechanically chipped or ground into shavings to increase the surface area.[6]

-

Distillation: The wood shavings are packed into a still. Low-pressure steam is introduced, and the temperature and pressure are carefully controlled to optimize the extraction of sesquiterpenes.

-

Condensation: The vapor mixture is passed through a condenser to cool it back into a liquid state.

-

Separation: The condensate is collected in a separator, where the less dense essential oil naturally separates from the water layer. The oil is then decanted.

-

4.1.2 Supercritical Fluid Extraction (SFE)

An alternative method that can yield extracts with a different chemical profile.

-

Principle: Supercritical carbon dioxide (CO₂) is used as a solvent. Under supercritical conditions (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. It is a non-toxic, non-flammable, and environmentally benign solvent.

-

Protocol Outline:

-

Preparation: Air-dried and powdered plant material is placed into an extraction vessel.

-

Extraction: Liquid CO₂ is pumped to a high pressure, heated to a supercritical state, and then passed through the extraction vessel.

-

Separation: The this compound-rich CO₂ is depressurized in a separator. The drop in pressure reduces the solvating power of the CO₂, causing the this compound and other extracted compounds to precipitate out for collection. The CO₂ can then be recycled.

-

Optimization: A study noted that extractions at 100°C yielded a lower this compound/cedrene ratio compared to extractions at 25°C, indicating that temperature is a critical parameter for optimizing this compound yield.[17]

-

4.1.3 Fractional Distillation and Crystallization for High-Purity this compound

To obtain pure, solid this compound, the raw essential oil undergoes further purification.

-

Principle: This method separates compounds based on their different boiling points. Since this compound has a relatively high boiling point (273 °C), it can be separated from more volatile components. Subsequent cooling allows the this compound to crystallize.

-

Protocol Outline:

-

Vacuum Distillation: The crude cedarwood oil is heated under vacuum. The vacuum lowers the boiling points of the components, preventing thermal degradation. Lighter fractions are distilled off first.[18]

-

Enrichment: Distillation is continued until the remaining fraction is significantly enriched in this compound (e.g., ≥60%).[18]

-

Crystallization: The enriched fraction is allowed to cool slowly. As the temperature drops, the solubility of this compound decreases, and it begins to form crystals.

-

Separation: The solid this compound crystals are separated from the remaining liquid oil via centrifugation.

-

Recrystallization: For higher purity, the collected crystals can be dissolved in a minimal amount of a suitable solvent and then recrystallized to remove any occluded impurities.[18]

-

Quantification Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils, including this compound.

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

-

Protocol Outline:

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol). An internal standard may be added for precise quantification.

-

GC Separation: A small volume of the diluted sample is injected into the GC. A typical column for essential oil analysis is a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to elute compounds with a wide range of boiling points.

-

MS Detection: As compounds elute from the GC column, they are fragmented and detected by the MS.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. This compound is identified by comparing its retention time and mass spectrum to that of a known standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.[17]

-

Biosynthesis and Biological Activity

Biosynthetic Pathway

This compound, as a sesquiterpenoid, is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The MEP pathway, occurring in plastids, is generally responsible for the biosynthesis of monoterpenes, diterpenes, and carotenoids, while the cytosolic MVA pathway typically produces sesquiterpenes and triterpenes. The key precursor for all sesquiterpenes is Farnesyl pyrophosphate (FPP).

A specific enzyme, a sesquiterpene synthase (also called a cyclase), catalyzes the conversion of the linear FPP molecule into the complex tricyclic structure of this compound. For instance, an epi-cedrol synthase has been isolated from Artemisia annua that converts FPP into epi-cedrol.[19] The biosynthesis involves a series of complex carbocation-mediated cyclizations and rearrangements.

Caption: Generalized biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow: Extraction to Analysis

The overall process from raw plant material to quantitative analysis of this compound follows a logical workflow.

Caption: Experimental workflow for this compound extraction, purification, and analysis.

Pharmacological Signaling Pathways

Anxiolytic and Sedative Effects

Research indicates that this compound exerts its anxiolytic (anxiety-reducing) effects by modulating neurotransmitter systems and the hypothalamic-pituitary-adrenal (HPA) axis. Inhalation of this compound has been shown to increase parasympathetic activity, leading to a decrease in heart rate and blood pressure.[5] It acts on the central nervous system to increase levels of serotonin while decreasing levels of dopamine and norepinephrine, a neurochemical profile associated with reduced anxiety.[5]

Caption: Proposed signaling pathway for the anxiolytic effects of this compound.

Innate Immunomodulatory Activity

This compound has also been identified as a novel modulator of neutrophil activity. Studies have shown that this compound can induce intracellular calcium (Ca²⁺) mobilization in human neutrophils.[16][20] Pre-treatment with this compound can desensitize neutrophils to subsequent stimulation by other agonists, thereby inhibiting functions like chemotaxis (cell movement towards a chemical stimulus). This suggests a potential anti-inflammatory role by modulating the initial stages of the innate immune response.[16]

Caption: Signaling pathway for the immunomodulatory effects of this compound on neutrophils.

Conclusion

This compound is a valuable natural sesquiterpenoid primarily sourced from the wood of coniferous trees, especially Juniperus virginiana and Cupressus funebris. Its concentration in essential oils is highly variable, necessitating robust extraction and analytical methods, such as steam distillation and GC-MS, for quality control. Beyond its traditional use in perfumery, this compound exhibits significant, well-documented pharmacological properties, including sedative and immunomodulatory effects. The ongoing elucidation of its biosynthetic and biological signaling pathways presents opportunities for its application in drug development and therapeutics, warranting further investigation into its mechanisms of action and potential clinical uses.

References

- 1. This compound → Area [lifestyle.sustainability-directory.com]

- 2. This compound Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. This compound | C15H26O | CID 65575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. essenceofthyme.com [essenceofthyme.com]

- 6. Juniperus virginiana - Wikipedia [en.wikipedia.org]

- 7. The Uses of Juniperus Virginiana: A Magnificent Tree | Tree Squad [treesquad.com]

- 8. ScenTree - Cedarwood China oil (CAS N° 85085-29-6 // 1159574-01-2) [scentree.co]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

- 11. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 12. Showing Compound this compound (FDB014697) - FooDB [foodb.ca]

- 13. Characterization of a Sesquiterpene Synthase Catalyzing Formation of this compound and Two Diastereoisomers of Tricho-Acorenol from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ecommons.cornell.edu [ecommons.cornell.edu]

- 16. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN104230668A - Method for extracting cedrene and this compound from cedar oil - Google Patents [patents.google.com]

- 19. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Activity of (+)-Cedrol: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

(+)-Cedrol, a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the biological activities of the (+)-cedrol isomer, with a focus on its anticancer, immunomodulatory, and antifungal effects. This document summarizes key quantitative data, details established experimental protocols for assessing its bioactivity, and visualizes the known signaling pathways affected by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of (+)-cedrol.

Quantitative Bioactivity Data of (+)-Cedrol

The biological efficacy of (+)-cedrol has been quantified across various studies, primarily focusing on its cytotoxic effects against cancer cell lines and its inhibitory activity against fungal pathogens. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values.

Table 1: Anticancer Activity of (+)-Cedrol

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Exposure Time (h) | Citation |

| HT-29 | Colorectal Carcinoma | 138.91 | 48 | [1] |

| HT-29 | Colon Cancer | 185.50 (GI50) | 48 | [2] |

| CT-26 | Colorectal Carcinoma | 92.46 | 48 | [1] |

| K562 | Leukemia | 179.5 (GI50) | 48 | [2] |

| A549 | Lung Cancer | 31.88 | 24 | [1] |

| A549 | Lung Cancer | 14.53 | 48 | [1] |

| A549 | Lung Cancer | 5.04 | 72 | [1] |

| C32 | Amelanotic Melanoma | 199.49 | 48 | [1] |

| ACHN | Renal Adenocarcinoma | 184.65 | 48 | [1] |

| U87 | Glioblastoma | 77.17 | 48 | [1] |

| T98G | Glioblastoma | 141.88 | 48 | [1] |

| HepG2 | Hepatocellular Carcinoma | 41.5 (µg/mL) | 48 | [3] |

Table 2: Antifungal Activity of (+)-Cedrol

| Fungal Species | IC50 (µg/mL) | Comparison | Citation |

| Phellinus noxius | 15.7 | More potent than Triflumizole (IC50 = 32.1 µg/mL) | [4][5] |

Table 3: Immunomodulatory Activity of (+)-Cedrol

| Assay | Cell Type | Concentration | Effect | Citation |

| Intracellular Ca²⁺ Mobilization | Human Neutrophils | 25 µM | Induced Ca²⁺ influx | [6] |

| Chemotaxis Inhibition | Human Neutrophils | Pretreatment with (+)-cedrol | Inhibited neutrophil chemotaxis towards N-formyl peptide | [7][8] |

| Cytotoxicity | HL60 Cells | 25 and 50 µM | Little cytotoxicity after 30 or 90 min | [8] |

Experimental Protocols

This section details standardized methodologies for evaluating the key biological activities of (+)-cedrol.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (+)-cedrol (typically in a serum-free medium to avoid interference) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.[13]

Principle: The membrane-permeable Fura-2 AM enters the cell, where it is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from ~380 nm (Ca²⁺-free) to ~340 nm (Ca²⁺-bound) upon binding to calcium, while its emission maximum remains around 505 nm. The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of [Ca²⁺]i.[14][15]

Protocol:

-

Cell Preparation: Harvest cells (e.g., human neutrophils or HL60 cells) and resuspend them in a suitable buffer (e.g., HEPES-buffered saline).[7][13]

-

Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark. An anion transport inhibitor like probenecid may be added to prevent dye leakage.[14]

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Measurement: Resuspend the loaded cells in the buffer and place them in a fluorometer cuvette or a 96-well black plate.[13]

-

Stimulation: Establish a baseline fluorescence reading. Add (+)-cedrol or a control agonist (e.g., fMLF for neutrophils) and record the fluorescence emission at 505 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[6]

-

Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The change in this ratio reflects the change in intracellular calcium concentration.[13]

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for studying the effects of (+)-cedrol on signaling pathways like PI3K/Akt/mTOR and NF-κB.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p65). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric).

Protocol:

-

Cell Lysis: Treat cells with (+)-cedrol for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[17]

-

SDS-PAGE: Denature the protein samples by heating with Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-p-Akt) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the activation state of the signaling pathway.[18] For NF-κB activation, nuclear and cytoplasmic fractions can be isolated to analyze the translocation of the p65 subunit.[2]

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.[19]

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the drug that inhibits a certain percentage of fungal growth (e.g., ≥50% for azoles) compared to a drug-free control after a specified incubation period.[19][20]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal species (e.g., Phellinus noxius) from a fresh culture.

-

Drug Dilution: Prepare a series of twofold dilutions of (+)-cedrol in a 96-well microtiter plate using a standardized broth medium (e.g., RPMI).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well as a growth control.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 27 ± 2°C for P. noxius) for a defined period (e.g., 24-72 hours, depending on the organism).[4][20]

-

MIC Determination: Determine the MIC by visually inspecting for fungal growth or by measuring the optical density with a microplate reader. The MIC is the lowest concentration showing significant growth inhibition.[19]

Signaling Pathways and Mechanisms of Action

(+)-Cedrol exerts its biological effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anticancer Signaling Pathways

In cancer cells, (+)-cedrol has been shown to inhibit critical pro-survival signaling cascades and induce apoptosis through both intrinsic and extrinsic pathways.[6][21] It destabilizes plasma membrane lipid rafts, which can disrupt signaling platforms.[5]

Caption: Anticancer mechanism of (+)-cedrol.

Antifungal Mechanism of Action

Against the fungus Phellinus noxius, (+)-cedrol induces oxidative stress, leading to mitochondrial dysfunction and apoptosis.[4][5]

Caption: Antifungal mechanism of (+)-cedrol.

Immunomodulatory Action on Neutrophils

(+)-Cedrol acts as a novel agonist for human neutrophils, inducing intracellular calcium mobilization and desensitizing the cells to subsequent stimulation by other agonists.[8][22]

Caption: Immunomodulatory effect of (+)-cedrol on neutrophils.

Conclusion and Future Directions

The data compiled in this guide demonstrate that (+)-cedrol is a bioactive natural product with significant potential as an anticancer, antifungal, and immunomodulatory agent. Its ability to target multiple signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its therapeutic promise, particularly in oncology.[23] The detailed experimental protocols provided herein offer a standardized framework for future investigations into its mechanisms and efficacy. Further research is warranted to explore the specific molecular targets of (+)-cedrol, particularly its receptor(s) on immune cells, and to evaluate its in vivo efficacy and safety in preclinical animal models. The development of (+)-cedrol derivatives may also lead to compounds with enhanced potency and selectivity, paving the way for novel therapeutic strategies.

References

- 1. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Activity of this compound from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hellobio.com [hellobio.com]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Cedrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Primarily recognized for its characteristic woody aroma, recent research has unveiled its potential as a therapeutic agent with notable anticancer, anti-inflammatory, and neuro-modulatory properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological effects of this compound, with a focus on its anticancer and anti-inflammatory actions. The information is curated to support researchers, scientists, and professionals in the field of drug development.

Anticancer Mechanisms of Action

This compound has demonstrated significant anticancer activity across various cancer cell lines, including colorectal, lung, and glioblastoma.[6][7][8] Its primary mechanisms involve the induction of cell cycle arrest and apoptosis, modulation of key signaling pathways, and destabilization of plasma membrane lipid rafts.[3][6][9]

Induction of Apoptosis and Cell Cycle Arrest

This compound effectively inhibits cancer cell proliferation by inducing apoptosis through both the extrinsic and intrinsic pathways.[6] In colorectal cancer cells (HT-29 and CT-26), this compound treatment leads to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.[6] This is accompanied by the upregulation of key apoptotic proteins.

-

Extrinsic Pathway: this compound upregulates Fas Ligand (FasL), leading to the activation of caspase-8.[6]

-

Intrinsic (Mitochondrial) Pathway: this compound promotes the expression of the pro-apoptotic protein Bax and activates caspase-9.[6][9] In human leukemia (K562) and colon cancer (HT-29) cells, it also suppresses the anti-apoptotic proteins Bcl-2, Bcl-XL, and XIAP.[9] Both pathways converge on the activation of the executioner caspase-3, which ultimately leads to apoptotic cell death.[6][9]

Furthermore, this compound induces cell cycle arrest at the G0/G1 phase by downregulating the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1.[6]

Modulation of Pro-Survival Signaling Pathways

This compound exerts its anticancer effects by inhibiting several critical pro-survival signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in lung cancer A549 cells, as well as in leukemia K562 and colon cancer HT-29 cells.[9][10] This inhibition disrupts downstream signaling related to cell growth, proliferation, and survival.

-

MAPK/ERK Pathway: The phosphorylation of ERK1/2, a key component of the MAPK pathway involved in cell proliferation and survival, is dose-dependently inhibited by this compound in K562 and HT-29 cells.[9][11]

-

NF-κB Signaling Pathway: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[9][11]

Destabilization of Plasma Membrane Lipid Rafts

A novel mechanism of action for this compound involves the destabilization of lipid rafts in the plasma membrane of cancer cells.[9] By causing a redistribution of cholesterol and sphingomyelin, this compound disrupts the integrity of these microdomains, which are crucial for signal transduction.[9] This disruption leads to an increase in intracellular ceramide levels, which can act as a pro-apoptotic signal, and inhibits the activity of membrane-bound NADPH oxidase 2 (Nox2), reducing reactive oxygen species (ROS) production.[9]

Synergistic Effects and Chemo-sensitization

This compound has been shown to exhibit synergistic inhibitory effects on colorectal cancer cell growth when combined with the chemotherapeutic drug 5-fluorouracil (5-FU).[6] In glioblastoma cells, it enhances the anticancer efficacy of temozolomide (TMZ) by regulating the DNA damage response and reducing the expression of drug resistance-associated proteins like MGMT, MDR1, and CD133.[8][12]

Anti-inflammatory Mechanisms of Action

This compound possesses significant anti-inflammatory properties, which have been demonstrated in models of rheumatoid arthritis and neuroinflammation.[5][11][13]

Inhibition of Pro-inflammatory Mediators

In a model of collagen-induced arthritis, this compound was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] It also suppresses the expression of cyclooxygenase-1 (COX-1) and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways in inflammatory cells:

-

JAK/STAT Pathway: this compound has been shown to selectively inhibit the phosphorylation of Janus kinase 3 (JAK3).[5] This blocks the downstream signaling cascade that leads to the secretion of pro-inflammatory cytokines. Molecular docking studies suggest that this compound forms hydrogen bonds with key residues in the active pocket of JAK3.[5]

-

MAPK/ERK and NF-κB Pathways: In lipopolysaccharide (LPS)-activated fibroblast-like synoviocytes, this compound blocks the phosphorylation of ERK/MAPK and the p65 subunit of NF-κB, thereby attenuating the inflammatory response.[11]

-

ERβ-NF-κB Signaling in Microglia: In the context of neuroinflammation associated with ischemic stroke, this compound has been found to bind to estrogen receptor β (ERβ). This interaction inhibits the activation of microglia and the production of inflammatory factors by suppressing the NF-κB signaling pathway.[13]

Quantitative Data

The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 48 | 138.91 ± 17.81 | [6] |

| CT-26 | Colorectal Cancer | 48 | 92.46 ± 4.09 | [6] |

| A549 | Lung Cancer | 24 | 31.88 | [6] |

| A549 | Lung Cancer | 48 | 14.53 | [6] |

| A549 | Lung Cancer | 72 | 5.04 | [6] |

| K562 | Leukemia | 48 | 179.52 | [6] |

| Glioblastoma Cells | Glioblastoma | 48 | 77.17 - 141.88 | [6] |

| Normal Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| SVEC | Endothelial Cells | 48 | 202.19 ± 4.27 | [6] |

| MDCK | Kidney Epithelial Cells | 48 | 281.60 ± 5.17 | [6] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.[6]

Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

TUNEL Assay for Apoptosis Detection

-

Cell Preparation: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA.

-

Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's anticancer signaling pathways.

Caption: this compound's anti-inflammatory signaling pathways.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound exhibits a multi-targeted mechanism of action, particularly in the context of cancer and inflammation. Its ability to induce apoptosis and cell cycle arrest, modulate critical signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, and destabilize lipid rafts underscores its potential as a multifaceted therapeutic agent. The synergistic effects of this compound with existing chemotherapeutic drugs further highlight its promise in combination therapies. For drug development professionals, this compound represents a compelling natural compound worthy of further investigation for its potential to be developed into a novel therapeutic for various malignancies and inflammatory conditions. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more advanced preclinical and clinical settings.

References

- 1. abbexa.com [abbexa.com]

- 2. guidechem.com [guidechem.com]

- 3. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces autophagy and apoptotic cell death in A549 non-small cell lung carcinoma cells through the P13K/Akt signaling pathway, the loss of mitochondrial transmembrane potential and the generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a Sesquiterpene Alcohol, Enhances the Anticancer Efficacy of Temozolomide in Attenuating Drug Resistance via Regulation of the DNA Damage Response and MGMT Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates acute ischemic injury through inhibition of microglia-associated neuroinflammation via ERβ-NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties and therapeutic potential of cedrol

An In-depth Technical Guide to the Pharmacological Properties and Therapeutic Potential of Cedrol

Executive Summary

This compound, a naturally occurring sesquiterpene alcohol found predominantly in the essential oils of coniferous trees like Cedrus atlantica and Juniperus virginiana, has emerged as a compound of significant scientific interest.[1][2] Possessing a characteristic woody aroma, this compound has a long history of use in fragrances and traditional medicine.[3] Modern pharmacological research has begun to systematically validate and elucidate the mechanisms behind its broad spectrum of biological activities. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound's pharmacological properties, with a focus on its anti-cancer, neuroprotective, anti-inflammatory, and anxiolytic effects. It details the underlying molecular mechanisms, summarizes quantitative efficacy data, outlines key experimental protocols, and explores its future therapeutic potential for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₅H₂₆O) is a tricyclic sesquiterpene alcohol valued for its safety profile, exhibiting minimal risk of skin irritancy, allergenicity, and toxicity.[2] Its diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, anxiolytic, and anti-cancer effects, make it a promising candidate for therapeutic development.[1] This guide synthesizes preclinical data from a range of in vitro and in vivo studies to provide a detailed resource on its multifaceted pharmacological profile.

Pharmacological Properties

Anti-Cancer and Chemosensitizing Effects

This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines, including colorectal, lung, leukemia, and glioblastoma.[1][4][5][6][7][8][9]

-

Induction of Apoptosis and Cell Cycle Arrest: this compound inhibits cancer cell growth in a dose- and time-dependent manner.[1] It induces cell cycle arrest, primarily at the G₀/G₁ phase, by downregulating the expression of key regulators like CDK4 and cyclin D1.[1][10] Furthermore, it triggers caspase-dependent apoptosis through both the extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) pathways.[1][10]

-

Chemosensitization: this compound acts as a chemosensitizing agent. It enhances the efficacy of conventional chemotherapy drugs such as 5-fluorouracil in colorectal cancer and can overcome temozolomide (TMZ) resistance in glioblastoma models.[1][5][11] This is achieved in part by reducing the expression of drug resistance-associated proteins like O⁶-methlyguanine-DNA-methyltransferase (MGMT) and multidrug resistance protein 1 (MDR1).[5][11]

-

In Vivo Efficacy: In animal xenograft models, this compound treatment effectively suppresses tumor progression and improves survival rates at well-tolerated doses.[1][5][10][11]

Neuroprotective Effects

This compound has shown considerable promise in models of neurodegenerative diseases and ischemic brain injury.

-

Parkinson's Disease: In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, administration of this compound (10-20 mg/kg) significantly improved motor function and cognitive performance.[12][13] The primary mechanism appears to be the mitigation of oxidative stress, evidenced by reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity and total thiol content in the striatum.[12][13]

-

Cerebral Ischemia: this compound confers neuroprotection against cerebral ischemia/reperfusion injury.[14][15][16] Studies show it reduces brain edema, neurological deficits, and oxidative damage.[14][15] It also enhances the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key protein for neuronal survival and plasticity.[15]

Anti-inflammatory and Analgesic Effects

This compound possesses potent anti-inflammatory, analgesic, and immunomodulatory properties.[17][18][19]

-

Arthritis Models: In rat models of complete Freund's adjuvant (CFA)-induced arthritis, oral administration of this compound (10-20 mg/kg) significantly reduced paw edema, arthritis scores, and pain responses (mechanical allodynia and thermal hyperalgesia).[17]

-

Mechanism of Action: Its anti-inflammatory effects are mediated by a reduction in pro-inflammatory cytokines, such as TNF-α and IL-1β, and the modulation of key inflammatory signaling pathways, including the inhibition of ERK/MAPK and p65/NF-κB phosphorylation.[17][20]

-

Immunomodulation: this compound can modulate the innate immune response. It has been shown to induce intracellular calcium (Ca²⁺) mobilization in human neutrophils, which can desensitize the cells to subsequent stimulation, thereby potentially regulating neutrophil-mediated inflammation.[19][21][22]

Sedative and Anxiolytic Effects

This compound is recognized for its calming and relaxing properties, which are supported by both animal and human studies.[2][3][23]

-

Autonomic Nervous System Modulation: Inhalation of this compound has been shown to increase parasympathetic activity while decreasing sympathetic activity, leading to a reduction in heart rate and blood pressure, indicative of a relaxant effect.[2]

-

Neurotransmitter Regulation: The anxiolytic effects of this compound may be mediated through its interaction with serotonergic and dopaminergic systems.[2][24] Studies have shown it can increase serotonin (5-HT) levels and decrease dopamine (DA) levels in the brain.[2][24]

-

Behavioral Effects: In animal models, this compound administration reduces anxiety-related behaviors and can prolong pentobarbital-induced sleeping time, confirming its sedative and anxiolytic potential.[23][25] Interestingly, its sedative effects appear to be mediated via a pathway other than the olfactory system.[25][26]

Other Pharmacological Activities

-

Hair Growth Promotion: this compound has been shown to promote hair growth in in vivo models, with nanoemulsion formulations significantly improving its bioavailability and efficacy.[2][27]

-

Antimicrobial and Antifungal Activity: The compound exhibits antimicrobial activity against various bacteria and fungi.[2][3] It can induce apoptosis in the destructive fungus Phellinus noxius by increasing reactive oxygen species (ROS), leading to DNA fragmentation and mitochondrial dysfunction.[28]

Mechanisms of Action

This compound's diverse pharmacological effects stem from its ability to modulate multiple cellular and molecular pathways.

Modulation of Cancer Signaling Pathways

This compound's anti-cancer activity is linked to its modulation of critical signaling networks that govern cell survival, proliferation, and death. It inhibits pro-survival pathways like PI3K/Akt/mTOR and ERK, which are often hyperactivated in cancer.[1][4][29] This inhibition leads to the downstream suppression of proteins involved in cell cycle progression and survival, ultimately culminating in apoptosis.

Caption: this compound's anti-cancer signaling mechanism.

Destabilization of Plasma Membrane Lipid Rafts

A novel mechanism for this compound's action is the destabilization of plasma membrane lipid rafts.[4] These specialized microdomains are crucial for transducing signals for cell proliferation and survival. This compound causes a redistribution of cholesterol and sphingomyelin from these rafts.[4] This disruption inhibits the function of membrane-bound enzymes like NADPH oxidase 2 and suppresses downstream signaling cascades such as Akt and ERK.[4] This action also leads to an increase in intracellular ceramide species, which are pro-apoptotic molecules.[4]

Modulation of Anti-inflammatory Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways in immune and stromal cells. In fibroblast-like synoviocytes, which play a role in rheumatoid arthritis, this compound blocks the phosphorylation, and thus activation, of ERK/MAPK and the p65 subunit of NF-κB.[20] This prevents the transcription and release of pro-inflammatory mediators like COX-2, TNF-α, and IL-1β.

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Efficacy Data

The following tables summarize the quantitative data from key preclinical studies on this compound, providing a basis for dose-response comparisons and therapeutic index considerations.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| HT-29 | Human Colorectal Carcinoma | 138.91 | 48 | [1] |

| HT-29 | Human Colorectal Carcinoma | 185.5 | 48 | [4][29] |

| CT-26 | Mouse Colorectal Carcinoma | 92.46 | 48 | [1] |

| K562 | Human Chronic Myelogenous Leukemia | 179.5 | 48 | [4][29] |

| A549 | Human Lung Carcinoma | 14.53 | 48 | [1] |

| A549 | Human Lung Carcinoma | 5.04 | 72 |[1] |

Table 2: Summary of Key In Vivo Studies of this compound

| Therapeutic Area | Animal Model | Dosage and Administration | Key Findings | Reference |

|---|---|---|---|---|

| Oncology | Colorectal Cancer Xenograft (Mice) | Not specified, "well-tolerated dose" | Suppressed tumor progression and improved survival. | [1][10] |

| Oncology | Glioblastoma Xenograft (Mice) | 75 mg/kg/2d (s.c.), with TMZ | Suppressed tumor growth and decreased TMZ resistance. | [5][11][30] |

| Neuroprotection | Parkinson's Disease (6-OHDA, Rats) | 10 and 20 mg/kg (p.o.) | Improved motor and cognitive function; reduced oxidative stress. | [12][13] |

| Anti-inflammation | Arthritis (CFA, Rats) | 10 and 20 mg/kg (p.o.) | Decreased paw edema, arthritis score, and pain responses. | [17] |

| Anxiolytic | Anxiety Models (Mice) | 400-1600 mg/kg (i.p.) | Produced significant anxiolytic effects. |[24] |

Key Experimental Protocols

The evaluation of this compound's pharmacological properties relies on a range of standard and specialized experimental methodologies.

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC₅₀ value.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HT-29, DBTRG-05MG) are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured for 24 hours.[30]

-

Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0-225 µM) for specified durations (24, 48, 72 hours).[1][30]

-

MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization & Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The optical density (OD) is measured using a microplate reader at a wavelength of 550 nm.[30]

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ is calculated from the dose-response curve.

-

Caption: Standard experimental workflow for the MTT assay.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Objective: To quantify this compound-induced apoptosis and its effect on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining (Apoptosis): Cells are resuspended in binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells).

-

Staining (Cell Cycle): Cells are fixed (e.g., with cold ethanol) and then stained with a DNA-intercalating dye like PI in the presence of RNase. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Acquisition: Stained cells are analyzed on a flow cytometer. For apoptosis, cells are differentiated into viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, the distribution of cells in G₀/G₁, S, and G₂/M phases is determined.[1][4]

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously (s.c.) or orthotopically injected with a suspension of cancer cells (e.g., DBTRG-05MG glioblastoma cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups: vehicle control, this compound alone, standard chemotherapy alone (e.g., TMZ), and a combination of this compound and chemotherapy. This compound is administered via a defined route (e.g., s.c.) and schedule (e.g., 75 mg/kg every 2 days).[30]

-

Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the experiment.[30]

-

Endpoint Analysis: At the end of the study, survival rates are recorded. Tumors may be excised for further analysis (e.g., histology, western blotting) to confirm the in vivo mechanism of action.[5][11]

-

Therapeutic Potential and Future Directions

This compound stands out as a promising natural compound with a multi-target pharmacological profile. Its therapeutic potential is particularly noteworthy in the following areas:

-

Oncology: this compound's ability to induce apoptosis and, crucially, to sensitize resistant cancers to standard chemotherapies, positions it as a strong candidate for development as an adjuvant cancer therapy.[5][6][7][8][9] Its favorable safety profile could help mitigate the side effects associated with high-dose chemotherapy.[5]

-

Neurology: The neuroprotective effects demonstrated in preclinical models of Parkinson's disease and stroke suggest that this compound could be investigated for the treatment of neurodegenerative and ischemic disorders.[12][13][14] Its antioxidant and BDNF-enhancing properties are highly relevant to these conditions.[15]

-

Inflammatory Diseases: With proven efficacy in animal models of arthritis, this compound warrants further investigation for chronic inflammatory conditions.[17][20][31] Its mechanism of inhibiting key inflammatory signaling pathways is a strong rationale for its development as an anti-inflammatory agent.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and delivery.

-

Investigation into specific molecular targets using advanced techniques like reverse pharmacophore mapping.[19]

-

Toxicology studies to establish a comprehensive safety profile for long-term administration.

-

Formulation development, such as nanoemulsions, to enhance bioavailability for various therapeutic applications.[27]

References

- 1. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. essenceofthyme.com [essenceofthyme.com]

- 3. This compound - Lab Effects Terpene Glossary [labeffects.com]

- 4. Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. benthamscience.com [benthamscience.com]

- 8. A Review of the Anticancer Properties of this compound and its Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. This compound restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Sesquiterpene Alcohol, Enhances the Anticancer Efficacy of Temozolomide in Attenuating Drug Resistance via Regulation of the DNA Damage Response and MGMT Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effect of this compound in a male rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ameliorative Effect of Natural Sesquiterpene Alcohol this compound Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effects of this compound against transient global cerebral ischemia/reperfusion injury in rat - ProQuest [proquest.com]

- 16. doaj.org [doaj.org]

- 17. Evaluation of Antiarthritic and Antinociceptive Effects of this compound in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory and analgesic activity based on polymorphism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Innate Immunomodulatory Activity of this compound, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anxiolytic Effect of this compound on Behavior and Brain Neurotransmitter Levels of Female Mice [jstage.jst.go.jp]

- 24. The anxiolytic effect of Juniperus virginiana L. essential oil and determination of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The sedative effects and mechanism of action of this compound inhalation with behavioral pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Hair Growth Promoting Activity of this compound Nanoemulsion in C57BL/6 Mice and Its Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Antifungal Activity of this compound from Cunninghamia lanceolate var. konishii against Phellinus noxius and Its Mechanism [mdpi.com]

- 29. Frontiers | Sesquiterpene Alcohol this compound Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts [frontiersin.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. This compound from Ginger Ameliorates Rheumatoid Arthritis via Reducing Inflammation and Selectively Inhibiting JAK3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Effects of Cedrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrol, a naturally occurring sesquiterpene alcohol found in the essential oils of coniferous trees, has garnered significant scientific interest for its diverse pharmacological activities.[1] Emerging evidence highlights its potent immunomodulatory and anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics targeting inflammation-related diseases.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. It details its mechanisms of action, including the modulation of key signaling pathways such as NF-κB, its impact on various immune cell functions, and its efficacy in preclinical models of inflammation. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of the underlying molecular pathways to facilitate further research and development.

Introduction

This compound is a bicyclic sesquiterpene predominantly isolated from the essential oils of Juniperus and Cedrus species.[4][5][6] Historically used in traditional medicine and valued for its aromatic properties, recent pharmacological studies have revealed a broad spectrum of biological activities, including anti-inflammatory, antioxidant, analgesic, and anti-cancer effects.[1][4][5] The ability to modulate the immune response is central to many of these therapeutic effects. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, neurodegenerative disorders, and cardiovascular disease.[1] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is widely used to induce experimental inflammatory responses by triggering the release of pro-inflammatory cytokines.[5] this compound has demonstrated significant efficacy in mitigating these inflammatory responses in various experimental models.[4][5] This guide delves into the molecular and cellular mechanisms that underpin this compound's immunomodulatory capacity.

Mechanisms of Immunomodulation

This compound exerts its immunomodulatory effects through a multi-faceted approach, influencing immune cell function, suppressing pro-inflammatory mediators, and modulating critical intracellular signaling cascades.

Modulation of Immune Cell Function

Neutrophils: this compound has been identified as a novel modulator of neutrophil activity. It can induce intracellular Ca2+ mobilization in human neutrophils and desensitize them to subsequent stimulation by agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLF).[7][8] This desensitization leads to the inhibition of key neutrophil functions, including chemotaxis, which is a critical step in the inflammatory response.[2][9] Pretreatment with this compound dose-dependently inhibits fMLF-induced human neutrophil chemotaxis.[2]

T-Cells and B-Cells: In models of rheumatoid arthritis, this compound has been shown to possess immunological enhancement properties, affecting T-cell and B-cell proliferation.[3] This suggests a broader impact on the adaptive immune system beyond its well-documented effects on innate immune cells.

Anti-inflammatory and Antioxidant Effects

A primary mechanism of this compound's immunomodulatory action is the significant reduction of pro-inflammatory cytokine production. In various models, including LPS-induced systemic inflammation and Complete Freund's Adjuvant (CFA)-induced arthritis, this compound administration leads to a marked decrease in serum levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][10][11]

Furthermore, this compound demonstrates potent antioxidant properties that contribute to its anti-inflammatory profile. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT).[4][11][12]

Signaling Pathway Modulation

This compound's effects on cytokine production and immune cell function are mediated by its interaction with key intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, and its inhibition is a key aspect of this compound's mechanism. In models of neuroinflammation, this compound has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[13] It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby preventing the transcription of target pro-inflammatory genes.[13]

Janus Kinase (JAK) Signaling Pathway

In the context of rheumatoid arthritis, this compound has been shown to selectively inhibit the phosphorylation of JAK3.[14] The JAK-STAT pathway is crucial for signaling downstream of many cytokine receptors. By inhibiting JAK3 phosphorylation, this compound can abate the secretion of pro-inflammatory cytokines and other inflammation-related mediators, providing a distinct mechanism for its anti-arthritic effects.[14]

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in several studies. The tables below summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Immune Cell Function

| Parameter | Model / Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Neutrophil Chemotaxis | Human Neutrophils | This compound | IC₅₀: 10.6 ± 3.4 µM | [2] |

| TNF-α Levels | Serum from CFA-induced arthritic rats | This compound (10 & 20 mg/kg) | Significant decrease vs. CFA group | [1] |

| IL-1β Levels | Serum from CFA-induced arthritic rats | This compound (10 & 20 mg/kg) | Significant decrease vs. CFA group | [1] |

| TNF-α Levels | Brain tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [10] |

| IL-1β Levels | Brain tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [10] |

| White Blood Cell Count | Serum from LPS-treated rats | this compound (30 mg/kg) | Significant reduction in total WBC, neutrophils, lymphocytes |[11] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Model / Tissue | Treatment | Result | Reference |

|---|---|---|---|---|

| MDA Level | Cardiac tissue from LPS-treated rats | This compound (7.5, 15, 30 mg/kg) | Significant decrease vs. LPS group | [4][12] |